ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Historical Development of the Imidazo[2,1-f]Purine Scaffold
The imidazo[2,1-f]purine scaffold emerged as a strategic modification of classical xanthine-based adenosine receptor (AR) antagonists, which faced limitations such as poor water solubility and subtype selectivity. Early work by Müller et al. (2002) demonstrated that tricyclic imidazo[2,1-i]purin-5-ones, derived from xanthines, exhibited enhanced solubility due to a basic nitrogen atom capable of protonation under physiological conditions. This innovation addressed the solubility challenges of 8-substituted xanthines, which often suffer from drastically reduced aqueous solubility due to hydrophobic aromatic substituents.
Subsequent advancements focused on optimizing receptor subtype selectivity. Baraldi et al. (2005) expanded this scaffold to include pyrrolo[2,1-f]purine-2,4-diones and imidazo[2,1-f]purine-2,4-diones, identifying compounds with nanomolar affinity for human A₃ ARs. These studies established the imidazo[2,1-f]purine core as a versatile platform for modulating AR interactions through systematic substituent modifications.
Significance in Medicinal Chemistry Research
Imidazo[2,1-f]purines are pivotal in targeting adenosine receptors, which regulate diverse physiological processes, including neurotransmission, inflammation, and apoptosis. The scaffold’s rigidity and tunable substituent patterns enable precise control over receptor subtype selectivity. For instance:
- A₂A Selectivity : 1,4-Dimethyl-imidazo[2,1-i]purin-5-one derivatives exhibit 4-fold selectivity for A₂A over A₁ ARs, attributed to steric and electronic effects of the 7-methyl and 8-styryl groups.
- A₃ Potency : 1-Benzyl-7-methyl-3-propyl-imidazo[2,1-f]purine-2,4-dione (11e ) achieves a K₁ of 0.8 nM at human A₃ ARs, demonstrating the impact of 7-methyl and 3-propyl groups on A₃ affinity.
Table 1 illustrates key structure-activity relationships (SAR) for imidazo[2,1-f]purines:
| Substituent Position | Functional Group | Effect on AR Subtype | Example K₁ (nM) |
|---|---|---|---|
| 2- | Styryl | Moderate A₃ affinity | 47 (A₃) |
| 7- | Methyl | Enhanced solubility | 230 (A₂A) |
| 8- | Phenyl | A₃ selectivity | 0.8 (A₃) |
Position Within Purine-Based Heterocyclic Compounds
Imidazo[2,1-f]purines occupy a unique niche among purine heterocycles due to their fused tricyclic architecture, which combines the imidazole ring’s basicity with the purine core’s hydrogen-bonding capacity. Compared to classical xanthines (e.g., theophylline), the imidazo[2,1-f]purine scaffold offers:
- Enhanced Rigidity : The fused imidazole ring reduces conformational flexibility, favoring complementary binding to AR hydrophobic pockets.
- Diversified Substitution Patterns : Positions 1, 3, 7, and 8 accommodate alkyl, aryl, or styryl groups, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
For example, ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate incorporates a 3-chloro-2-methylphenyl group at position 8, a phenyl group at position 7, and an ethyl acetate moiety at position 2. The 3-chloro group likely enhances A₃ affinity through halogen bonding, while the 2-methyl group may reduce metabolic degradation via steric hindrance. The ethyl acetate side chain introduces a polar ester group, potentially improving aqueous solubility relative to purely aromatic analogs.
Properties
CAS No. |
896299-28-8 |
|---|---|
Molecular Formula |
C25H22ClN5O4 |
Molecular Weight |
491.93 |
IUPAC Name |
ethyl 2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22ClN5O4/c1-4-35-20(32)14-30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-9-6-5-7-10-16)31(24)18-12-8-11-17(26)15(18)2/h5-13H,4,14H2,1-3H3 |
InChI Key |
PBHHTJAZMVZRLJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C25H24ClN5O4
- Molecular Weight: 493.9 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the 3-chloro-2-methylphenyl group through a substitution reaction. The final step involves esterification with ethyl acetate under controlled conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies: In vitro evaluations have shown that derivatives of imidazo[2,1-f]purine can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
The anticancer mechanisms include:
- Microtubule Destabilization: Certain derivatives have been found to destabilize microtubules at concentrations as low as 20 μM .
- Induction of Apoptosis: Compounds have shown to enhance caspase activity and induce morphological changes in cancer cells at concentrations around 1 μM .
- Cell Cycle Arrest: Specific compounds lead to cell cycle arrest in cancer cells at varying concentrations .
Study on Anticancer Activity
A study conducted on a series of imidazo[2,1-f]purine derivatives demonstrated that several compounds exhibited selective cytotoxicity against cancer cells compared to non-cancerous cells. The most promising candidates were subjected to further evaluation for their ability to induce apoptosis and affect cell cycle dynamics .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MDA-MB-231 | 4.98 - 14.65 | Microtubule destabilization |
| Apoptosis Induction | MDA-MB-231 | 1.0 | Caspase activation |
| Cell Cycle Arrest | Various | Varies | Cell cycle phase modulation |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The imidazo[2,1-f]purine-dione scaffold is shared among several analogs, with differences in substituents significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Position 8 Substituents : The target compound’s 3-chloro-2-methylphenyl group introduces both steric bulk and electron-withdrawing effects compared to phenyl () or 2-methylphenyl (). This may enhance binding affinity in hydrophobic pockets or alter metabolic stability .
- Ester Groups: The ethyl ester in the target compound vs. methyl ester () increases lipophilicity (calculated logP ~2.8 vs.
Q & A
Q. Basic
- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry (e.g., unit cell parameters and space group determination) .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) elucidates proton environments and carbon frameworks, with chemical shifts correlated to substituent electronic effects .
- High-resolution mass spectrometry (HRMS) confirms molecular formula via exact mass matching (<5 ppm error) .
How can Bayesian optimization enhance reaction yield compared to traditional trial-and-error approaches?
Advanced
Bayesian optimization uses probabilistic models to iteratively select optimal reaction conditions:
- Gaussian Process Regression models the relationship between variables (e.g., solvent polarity, temperature) and yield .
- Acquisition functions (e.g., Expected Improvement) prioritize unexplored parameter spaces, reducing experimental runs by 40–60% .
A study on analogous heterocycles achieved 85% yield in 15 iterations, outperforming grid-search methods .
What challenges arise in multi-step syntheses of imidazo-purine derivatives, and how are they mitigated?
Q. Advanced
- Low intermediate stability : Reactive intermediates (e.g., chlorinated aryl groups) may decompose; stabilization via low-temperature reactions or inert atmospheres is recommended .
- Byproduct formation : Side reactions (e.g., over-alkylation) are minimized using protecting groups (e.g., Boc for amines) or selective catalysts (e.g., Pd(PPh₃)₄) .
- Yield bottlenecks : Stepwise optimization (e.g., adjusting stoichiometry in cyclization steps) improves cumulative yield, as seen in a 7-step synthesis with 12% overall yield .
How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Discrepancies between NMR predictions and observed shifts are addressed via 2D techniques (e.g., HSQC, HMBC) to confirm connectivity .
- Crystallographic corroboration : X-ray data resolves ambiguities in regiochemistry (e.g., distinguishing N-methyl vs. O-methyl groups) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
What purification strategies are effective for polar intermediates in the synthesis?
Q. Basic
- Silica gel chromatography : Gradient elution (hexane/ethyl acetate) separates polar byproducts, with TLC monitoring .
- Recrystallization : High-purity crystals are obtained using solvent pairs (e.g., ethanol/water) .
- Size-exclusion chromatography : Isolates high-molecular-weight impurities in late-stage intermediates .
What safety protocols are critical when handling hazardous intermediates (e.g., chlorinated reagents)?
Q. Basic
- PPE : Lab coats, nitrile gloves, and goggles are mandatory; fume hoods are used for volatile reagents (e.g., DMDAAC) .
- Waste disposal : Halogenated byproducts are segregated and treated via approved protocols (e.g., neutralization before disposal) .
- Emergency procedures : Spill kits and eyewash stations must be accessible, as per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
